molecular formula C14H10S2 B189651 2-[3-(2-Thienyl)phenyl]thiophene CAS No. 104500-00-7

2-[3-(2-Thienyl)phenyl]thiophene

Cat. No. B189651
M. Wt: 242.4 g/mol
InChI Key: RLAVULCSJXKELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Thienyl)phenyl]thiophene, also known as TPT, is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. TPT is a member of the thiophene family, which are commonly used as building blocks for organic semiconductors due to their excellent electrical and optical properties. In

Scientific Research Applications

2-[3-(2-Thienyl)phenyl]thiophene has been extensively studied for its potential applications in organic electronics, including organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2-[3-(2-Thienyl)phenyl]thiophene exhibits excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these applications.

Mechanism Of Action

The mechanism of action of 2-[3-(2-Thienyl)phenyl]thiophene in organic electronics is based on its ability to act as a semiconducting material. When 2-[3-(2-Thienyl)phenyl]thiophene is used as a component in an organic electronic device, it can transport electrons or holes, depending on its doping level. The transport of these charge carriers is crucial for the functioning of the device, and 2-[3-(2-Thienyl)phenyl]thiophene's high charge mobility makes it an attractive material for use in these applications.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-[3-(2-Thienyl)phenyl]thiophene, as it is primarily used in the field of organic electronics. However, some studies have shown that 2-[3-(2-Thienyl)phenyl]thiophene has low toxicity, making it a safe material for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[3-(2-Thienyl)phenyl]thiophene in laboratory experiments is its high solubility in common organic solvents, which makes it easy to handle and process. Additionally, 2-[3-(2-Thienyl)phenyl]thiophene exhibits excellent thermal stability, allowing it to be used in high-temperature experiments. However, one of the limitations of 2-[3-(2-Thienyl)phenyl]thiophene is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 2-[3-(2-Thienyl)phenyl]thiophene. One area of interest is the development of new synthesis methods that can produce 2-[3-(2-Thienyl)phenyl]thiophene in higher yields and at a lower cost. Additionally, researchers may explore the use of 2-[3-(2-Thienyl)phenyl]thiophene in other applications, such as sensors and actuators. Finally, the development of new 2-[3-(2-Thienyl)phenyl]thiophene-based materials with improved properties could lead to the creation of more efficient and cost-effective organic electronic devices.

Synthesis Methods

The synthesis of 2-[3-(2-Thienyl)phenyl]thiophene can be achieved through various methods, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki-Miyaura coupling is the most commonly used method due to its high yield and mild reaction conditions. In this method, the reaction between 2-bromo-3-thiophenylphenylboronic acid and 2-iodothiophene is catalyzed by a palladium catalyst in the presence of a base.

properties

IUPAC Name

2-(3-thiophen-2-ylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S2/c1-4-11(13-6-2-8-15-13)10-12(5-1)14-7-3-9-16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVULCSJXKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146512
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thiophen-2-ylphenyl)thiophene

CAS RN

104500-00-7
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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